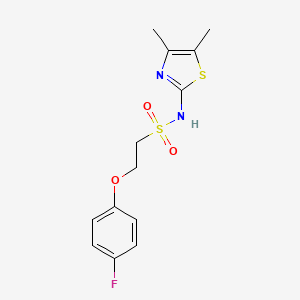

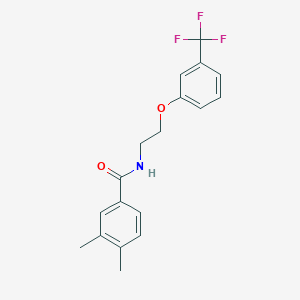

![molecular formula C17H14ClN3 B2735773 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline CAS No. 477512-80-4](/img/structure/B2735773.png)

9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-Chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline is a chemical compound with the molecular formula C17H14ClN3 . It belongs to the class of 6H-indolo[2,3-b]quinoxalines, which are known for their wide range of pharmacological activities . These compounds are similar in structure to a naturally occurring alkaloid called ellipticine, which is a known antitumor agent .

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives, including 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline, typically involves a multi-step protocol starting from isatin or 5-fluoroisatin . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline is characterized by a planar fused heterocyclic compound . It has a linear formula of C17H14ClN3 . The structure includes two heterocyclic rings, indole and quinoxaline .Scientific Research Applications

- Their unique electronic properties make them valuable components in organic photovoltaics and other energy-related applications .

Optoelectronic Devices and Sensitizers

Antiviral Activity

DNA Intercalation and Thermal Stability

Mechanism of Action

The mechanism of action of 6H-indolo[2,3-b]quinoxaline derivatives, including 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline, predominantly involves DNA intercalation . This means that these compounds are able to insert themselves between the base pairs of the DNA helix, disrupting processes vital for DNA replication . This property is believed to underlie their antiviral and cytotoxic activities .

Future Directions

Given the wide range of pharmacological activities exhibited by 6H-indolo[2,3-b]quinoxaline derivatives , there is a need to prepare more compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on synthesizing new derivatives and studying their properties and potential applications in medicine.

properties

IUPAC Name |

9-chloro-6-propan-2-ylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3/c1-10(2)21-15-8-7-11(18)9-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGUCHYNUBYTBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2735699.png)

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2735704.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2735707.png)

![3-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2735711.png)